molecular formula C8H8FNO2 B11821378 2-Amino-3-fluoro-4-methylbenzoic acid

2-Amino-3-fluoro-4-methylbenzoic acid

Cat. No.: B11821378
M. Wt: 169.15 g/mol
InChI Key: KQQMBQNRFKSLGH-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a fluorinated derivative of benzoic acid, characterized by the presence of an amino group at the second position, a fluorine atom at the third position, and a methyl group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid . The nitro group is subsequently reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction produces the corresponding amines.

Scientific Research Applications

2-Amino-3-fluoro-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the amino, fluoro, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-amino-3-fluoro-4-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

KQQMBQNRFKSLGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)F

Origin of Product

United States

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